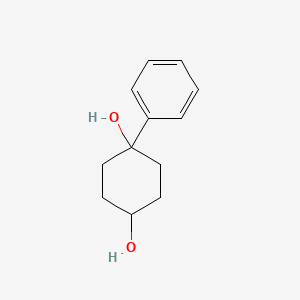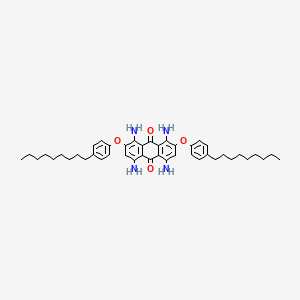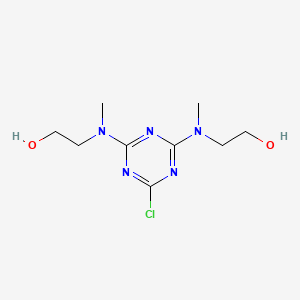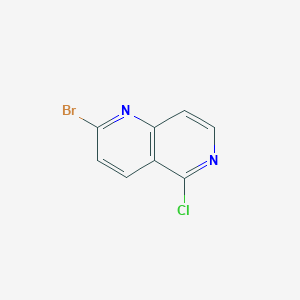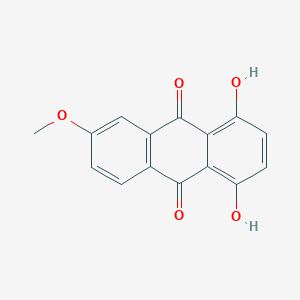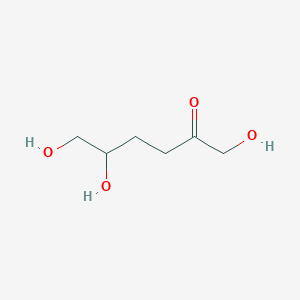
1,5,6-Trihydroxyhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6-Trihydroxyhexan-2-one is an organic compound with the molecular formula C6H12O4 It is a hexanone derivative characterized by three hydroxyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,6-Trihydroxyhexan-2-one can be synthesized through several methods. One common approach involves the oxidation of hexane derivatives. For instance, the selective oxidation of 1,5,6-trihydroxyhexane can yield this compound under controlled conditions. The reaction typically requires an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trihydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1,5,6-trihydroxyhexane.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: 1,5,6-Trihydroxyhexane.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
1,5,6-Trihydroxyhexan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1,5,6-Trihydroxyhexan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity, such as antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
1,5,6-Trihydroxyhexane: A reduced form of 1,5,6-Trihydroxyhexan-2-one with similar hydroxyl group arrangement but lacking the ketone group.
Hexanoic acid: An isomer with a carboxylic acid functional group instead of the ketone and hydroxyl groups.
6-Hydroxyhexan-2-one: A compound with a similar structure but only one hydroxyl group.
Uniqueness
This compound is unique due to the presence of three hydroxyl groups and a ketone group, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in various chemical reactions and form hydrogen bonds makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1,5,6-trihydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O4/c7-3-5(9)1-2-6(10)4-8/h5,7-9H,1-4H2 |
InChI Key |
JAXOYZWSTKFKML-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)CO)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


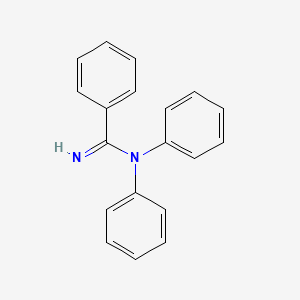
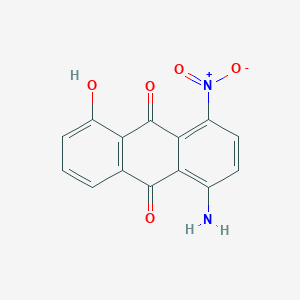

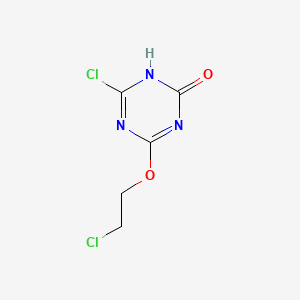
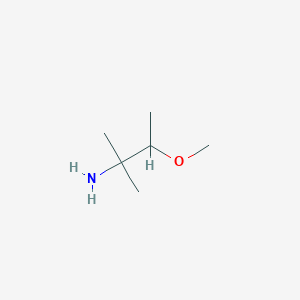

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
